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FZD7 Antibody Technical Support Center
Welcome to the technical support center for Frizzled-7 (FZD7) antibodies. This resource is

designed to assist researchers, scientists, and drug development professionals in effectively

utilizing FZD7 antibodies in their experiments while controlling for non-specific binding.

Frequently Asked Questions (FAQs)
Q1: I am observing unexpected bands in my Western Blot when using an anti-FZD7 antibody.

How can I determine if this is due to non-specific binding?

A1: The appearance of unexpected bands in a Western Blot can be attributed to several

factors, including non-specific binding of the primary or secondary antibody. To troubleshoot

this, consider the following steps:

Optimize Antibody Concentration: Titrate your primary FZD7 antibody to determine the

optimal concentration that maximizes the specific signal while minimizing background noise.

Blocking Conditions: Ensure you are using an appropriate blocking buffer (e.g., 5% non-fat

milk or BSA in TBST) and that the blocking incubation time is sufficient (typically 1 hour at

room temperature).

Washing Steps: Increase the number and duration of your wash steps after primary and

secondary antibody incubations to remove unbound antibodies.
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Secondary Antibody Control: Run a control lane with only the secondary antibody to ensure it

is not binding non-specifically to your protein lysate.

Use a Positive and Negative Control: Include a positive control cell line or tissue known to

express FZD7 and a negative control with low or no FZD7 expression.[1] A band of the

expected molecular weight (~64 kDa) should be strong in the positive control and absent or

faint in the negative control.[2]

Knockout/Knockdown Validation: The most definitive way to confirm specificity is to use a cell

line where the FZD7 gene has been knocked out (KO) or knocked down (e.g., using shRNA).

[3][4][5] The specific band should be absent in the KO/knockdown lysate.[3]

Q2: How do I select an appropriate isotype control for my FZD7 antibody in flow cytometry

experiments?

A2: An isotype control is crucial for distinguishing specific antibody staining from non-specific

background signal in flow cytometry.[6][7] To select the correct isotype control, you must match

the following characteristics of your primary FZD7 antibody:

Host Species: If your FZD7 antibody was raised in a rabbit, your isotype control must also be

a rabbit immunoglobulin.

Immunoglobulin (Ig) Class and Subclass: Match the Ig class (e.g., IgG, IgM) and subclass

(e.g., IgG1, IgG2a) precisely.[8] This information is provided on the antibody's datasheet.

Conjugated Fluorophore: The isotype control must be conjugated to the same fluorophore as

your primary FZD7 antibody.

Concentration: Use the isotype control at the same concentration as your primary antibody.

[7]

The isotype control helps to account for non-specific binding to Fc receptors on the cell surface

and other non-specific protein interactions.[7]

Q3: My immunoprecipitation (IP) experiment with an anti-FZD7 antibody is pulling down

multiple proteins. How can I improve the specificity?
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A3: Non-specific binding is a common issue in IP experiments. Here are several strategies to

enhance specificity:

Pre-clearing the Lysate: Before adding the specific FZD7 antibody, incubate your cell lysate

with beads (e.g., Protein A/G agarose) alone. This step removes proteins that non-

specifically bind to the beads.

Use a Non-specific Antibody Control: Perform a parallel IP with a non-specific antibody of the

same isotype (isotype control) to identify proteins that are non-specifically pulled down.[9]

Optimize Washing Conditions: Increase the stringency of your wash buffers. You can

gradually increase the salt concentration (e.g., from 150 mM to 500 mM NaCl) or the

detergent concentration (e.g., from 0.1% to 1% Triton X-100 or NP-40).

Antibody Cross-linking: Covalently cross-linking the antibody to the beads can reduce the co-

elution of antibody heavy and light chains, which can sometimes be mistaken for specific

binding partners.

Validate with a Different Antibody: If possible, confirm your results with a second FZD7

antibody that recognizes a different epitope.

Quantitative Data Summary
The following table summarizes key quantitative data for validating FZD7 antibody specificity

from various experimental approaches.
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Experimental
Method

Parameter Value
Cell
Line/System

Reference

Flow Cytometry
EC50 for FZD7+

cells
< 10 nM

CHO cells

overexpressing

FZD7

[10]

Flow Cytometry % of FZD7+ cells ~15% SK-MEL28 [9]

Flow Cytometry

% Apoptotic

Cells (Annexin

V+)

81.6%

MDA-MB-231

(after 48h scFv

treatment)

[11]

Biolayer

Interferometry

Dissociation

Constant (Kd)
292 ± 66 pM

Purified FZD7

ECD/Fc chimera
[10]

Western Blot
Expected

Molecular Weight
~64 kDa Various [2]

qRT-PCR
Fold change in

FZD7 expression
0.445

αFZD7-288.1-

treated tumors

vs. control

[9]

Experimental Protocols
Detailed Protocol for Co-Immunoprecipitation (Co-IP) to
Validate FZD7 Antibody Specificity
This protocol outlines the steps for performing a co-immunoprecipitation experiment to identify

proteins that interact with FZD7, with appropriate controls for non-specific binding.

Materials:

Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

Anti-FZD7 antibody

Isotype control antibody (same host species and isotype as the anti-FZD7 antibody)[8]

Protein A/G magnetic beads or agarose beads
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Wash buffer (e.g., PBS with 0.1% Tween-20)

Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

SDS-PAGE gels and Western blot reagents

Procedure:

Cell Lysis:

Culture and harvest cells expressing FZD7.

Wash cells with ice-cold PBS.

Lyse cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Transfer the supernatant (protein lysate) to a new pre-chilled tube.

Pre-clearing the Lysate:

Add 20-30 µL of Protein A/G beads to 1 mg of protein lysate.

Incubate on a rotator for 1 hour at 4°C.

Pellet the beads by centrifugation or using a magnetic rack.

Transfer the supernatant to a new tube. This is the pre-cleared lysate.

Immunoprecipitation:

Divide the pre-cleared lysate into two tubes.

To one tube, add the anti-FZD7 antibody (the optimal amount should be determined by

titration).

To the other tube, add an equivalent amount of the isotype control antibody.[9]
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Incubate on a rotator for 2-4 hours or overnight at 4°C.

Capture of Immune Complexes:

Add 30 µL of fresh Protein A/G beads to each tube.

Incubate on a rotator for 1-2 hours at 4°C.

Washing:

Pellet the beads and discard the supernatant.

Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. After each wash, pellet the

beads and completely remove the supernatant.

Elution:

Elute the bound proteins by adding 30-50 µL of 1X SDS-PAGE sample buffer and heating

at 95°C for 5-10 minutes.

Alternatively, use a gentle elution buffer (e.g., glycine-HCl) if you need to recover the

proteins in their native state.

Analysis:

Pellet the beads and collect the eluate.

Analyze the eluates by SDS-PAGE and Western blotting using an antibody against a

suspected interacting partner or send for mass spectrometry analysis.

A protein that is present in the anti-FZD7 IP but absent or significantly reduced in the

isotype control IP is a potential specific interactor.

Visualizations
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Caption: Canonical Wnt/β-catenin signaling pathway initiated by Wnt binding to the FZD7 and

LRP5/6 co-receptors.
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Caption: A logical workflow for troubleshooting and validating the specificity of FZD7 antibodies

in experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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